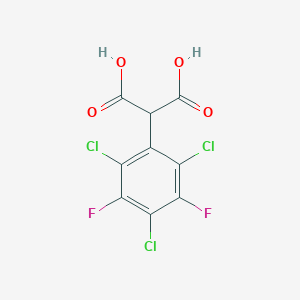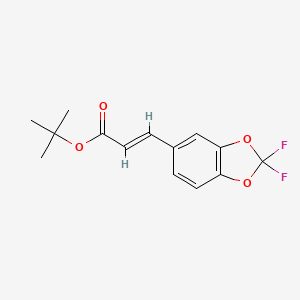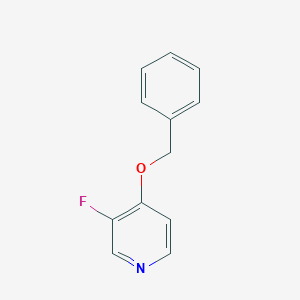
4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol, 95% (hereafter referred to as PFI-95) is an organic compound with a wide range of uses in both scientific and industrial applications. It is a colorless, volatile liquid with a melting point of -41.3°C and a boiling point of 66.3°C. PFI-95 is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a surfactant in various applications. It has also been studied for its potential medicinal properties and has been used in the synthesis of a variety of pharmaceuticals.
Wirkmechanismus
PFI-95 acts as a catalyst in the polymerization of styrene and other monomers. It is believed to act by forming a complex with the monomer and promoting the formation of a polymer chain. Additionally, it is believed to act as an initiator in the polymerization of styrene and other monomers by providing a source of free radicals.
Biochemical and Physiological Effects
PFI-95 has been studied for its potential medicinal properties. In particular, it has been studied for its anti-inflammatory and antifungal properties. Studies have shown that PFI-95 can inhibit the growth of certain fungi, including Candida albicans, and can reduce inflammation in animal models. Additionally, PFI-95 has been studied for its potential use in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
PFI-95 has a number of advantages for use in laboratory experiments. It is a colorless and volatile liquid, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a two-step process. However, PFI-95 is highly flammable and should be handled with caution in the laboratory.
Zukünftige Richtungen
The potential applications of PFI-95 are vast and the compound is currently being studied for a variety of potential uses. Future research may focus on further exploring the medicinal properties of PFI-95, such as its anti-inflammatory and antifungal properties, as well as its potential use in the treatment of cancer. Additionally, further research may focus on exploring the potential uses of PFI-95 as a catalyst in organic synthesis and polymerization reactions. Finally, research may focus on further exploring the potential of PFI-95 as a surfactant in various applications.
Synthesemethoden
PFI-95 is synthesized through a two-step process. The first step involves the reaction of 4,4,5,5-tetrafluoro-3-iodopentane (TFIP) with aqueous potassium hydroxide to form potassium 4,4,5,5-tetrafluoro-3-iodopentanoate (KTFIP). The second step involves the reaction of KTFIP with anhydrous hydrogen fluoride to form PFI-95. The reaction is generally conducted in an anhydrous environment at temperatures between -20°C and 0°C.
Wissenschaftliche Forschungsanwendungen
PFI-95 has a wide range of applications in scientific research, particularly in the fields of organic synthesis and polymerization. It is used as a reagent in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used as a catalyst in the polymerization of styrene and other monomers. In addition, PFI-95 has been studied for its potential medicinal properties and has been used in the synthesis of a variety of pharmaceuticals.
Eigenschaften
IUPAC Name |
4,4,5,5,5-pentafluoro-3-iodopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5IO/c6-4(7,5(8,9)10)3(11)1-2-12/h3,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAJFCSYQQZCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(F)(F)F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)








![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)

